molecular formula C7H4ClNO4 B14643836 3-Chloro-2-hydroxy-5-nitrobenzaldehyde CAS No. 53844-96-5

3-Chloro-2-hydroxy-5-nitrobenzaldehyde

Cat. No.: B14643836
CAS No.: 53844-96-5
M. Wt: 201.56 g/mol
InChI Key: CXAJGDMXKZJHBG-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-chloro-2-hydroxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-2-hydroxy-5-nitrobenzoic acid.

    Reduction: 3-Chloro-2-hydroxy-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-nitrobenzaldehyde depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular membranes in microorganisms. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.

    3-Chloro-4-hydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

    2-Chloro-5-nitrobenzaldehyde: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness

3-Chloro-2-hydroxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (hydroxy) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

53844-96-5

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

3-chloro-2-hydroxy-5-nitrobenzaldehyde

InChI

InChI=1S/C7H4ClNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H

InChI Key

CXAJGDMXKZJHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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